molecular formula C19H21OP B14387477 (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 87944-11-4

(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14387477
CAS No.: 87944-11-4
M. Wt: 296.3 g/mol
InChI Key: KSSRKFNAGACKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bicyclo[410]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a bicyclic heptane structure bonded to a diphenylphosphane oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with diphenylphosphane oxide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the phosphane oxide group to a phosphane group.

    Substitution: The bicyclic heptane structure allows for substitution reactions, where hydrogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the synthesis of advanced materials and as a precursor for various phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphorus atom, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Betamethasone dipropionate: A corticosteroid with anti-inflammatory properties.

Uniqueness

(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its bicyclic structure and the presence of a diphenylphosphane oxide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87944-11-4

Molecular Formula

C19H21OP

Molecular Weight

296.3 g/mol

IUPAC Name

7-diphenylphosphorylbicyclo[4.1.0]heptane

InChI

InChI=1S/C19H21OP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-6,9-12,17-19H,7-8,13-14H2

InChI Key

KSSRKFNAGACKNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.